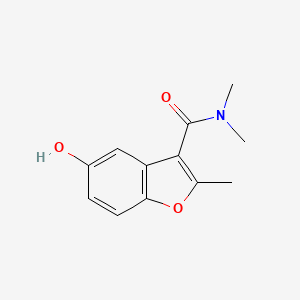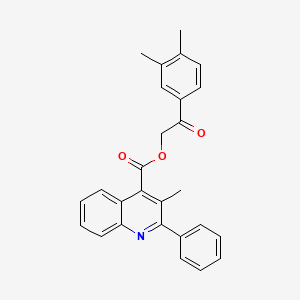![molecular formula C25H18BrN5O5S B12040439 2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate CAS No. 477729-14-9](/img/structure/B12040439.png)
2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-Bromo benzoato de 2-metoxi-4-[(E)-({oxo[(5-fenil-1,3,4-tiadiazol-2-YL)amino]acetil}hidrazono)metil]fenilo es un compuesto orgánico complejo con la fórmula molecular C25H18BrN5O5S. Es conocido por su estructura única, que incluye un anillo de tiadiazol, un enlace de hidrazona y una parte de bromobenzoato. Este compuesto es de interés en varios campos de la investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Bromo benzoato de 2-metoxi-4-[(E)-({oxo[(5-fenil-1,3,4-tiadiazol-2-YL)amino]acetil}hidrazono)metil]fenilo generalmente implica múltiples pasos. Un método común incluye los siguientes pasos:
Formación del anillo de tiadiazol: El anillo de tiadiazol se sintetiza haciendo reaccionar un derivado de fenilhidrazina con disulfuro de carbono y un agente oxidante.
Formación de hidrazona: El derivado de tiadiazol luego se hace reaccionar con un aldehído o cetona para formar el enlace de hidrazona.
Esterificación: El paso final implica la esterificación del derivado de hidrazona con ácido 3-bromobenzoico en condiciones ácidas para producir el compuesto objetivo.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a una escala más grande, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-Bromo benzoato de 2-metoxi-4-[(E)-({oxo[(5-fenil-1,3,4-tiadiazol-2-YL)amino]acetil}hidrazono)metil]fenilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el enlace de hidrazona en una amina.
Sustitución: El átomo de bromo en la parte del benzoato se puede sustituir por otros nucleófilos.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Nucleófilos: Metóxido de sodio, cianuro de potasio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir varios derivados sustituidos.
Aplicaciones Científicas De Investigación
El 3-Bromo benzoato de 2-metoxi-4-[(E)-({oxo[(5-fenil-1,3,4-tiadiazol-2-YL)amino]acetil}hidrazono)metil]fenilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto principal en el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 3-Bromo benzoato de 2-metoxi-4-[(E)-({oxo[(5-fenil-1,3,4-tiadiazol-2-YL)amino]acetil}hidrazono)metil]fenilo implica su interacción con objetivos moleculares y vías específicas. El anillo de tiadiazol y el enlace de hidrazona son grupos funcionales clave que contribuyen a su actividad biológica. El compuesto puede inhibir ciertas enzimas o interactuar con receptores celulares, lo que lleva a los efectos observados.
Comparación Con Compuestos Similares
Compuestos similares
- 3-Bromo benzoato de 2-metoxi-4-[(E)-({oxo[(5-fenil-1,3,4-tiadiazol-2-YL)amino]acetil}hidrazono)metil]fenilo
- 3-Cloro benzoato de 2-metoxi-4-[(E)-({oxo[(5-fenil-1,3,4-tiadiazol-2-YL)amino]acetil}hidrazono)metil]fenilo
- 3-Fluoro benzoato de 2-metoxi-4-[(E)-({oxo[(5-fenil-1,3,4-tiadiazol-2-YL)amino]acetil}hidrazono)metil]fenilo
Unicidad
La singularidad del 3-Bromo benzoato de 2-metoxi-4-[(E)-({oxo[(5-fenil-1,3,4-tiadiazol-2-YL)amino]acetil}hidrazono)metil]fenilo radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. La presencia del átomo de bromo en la parte del benzoato puede mejorar su reactividad y actividad biológica en comparación con compuestos similares con diferentes sustituyentes.
Este artículo detallado proporciona una descripción general completa del 3-Bromo benzoato de 2-metoxi-4-[(E)-({oxo[(5-fenil-1,3,4-tiadiazol-2-YL)amino]acetil}hidrazono)metil]fenilo, que cubre sus métodos de preparación, reacciones químicas, aplicaciones de investigación científica, mecanismo de acción y comparación con compuestos similares.
Propiedades
Número CAS |
477729-14-9 |
|---|---|
Fórmula molecular |
C25H18BrN5O5S |
Peso molecular |
580.4 g/mol |
Nombre IUPAC |
[2-methoxy-4-[(E)-[[2-oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C25H18BrN5O5S/c1-35-20-12-15(10-11-19(20)36-24(34)17-8-5-9-18(26)13-17)14-27-29-22(33)21(32)28-25-31-30-23(37-25)16-6-3-2-4-7-16/h2-14H,1H3,(H,29,33)(H,28,31,32)/b27-14+ |
Clave InChI |
JQOBJEZFNNBYFK-MZJWZYIUSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)Br |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Tert-butylphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12040356.png)
![N-[4-(dimethylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12040360.png)


![N-(2-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12040392.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040396.png)
![8-[benzyl(methyl)amino]-7-sec-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12040406.png)


![Methyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12040425.png)
![4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040431.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12040454.png)


